Methyl 2-amino-5-bromo-3-iodobenzoate
Overview
Description
Methyl 2-amino-5-bromo-3-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with amino, bromo, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination and iodination of methyl 2-aminobenzoate. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst or under specific conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
Methyl 2-amino-5-bromo-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-3-iodobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-amino-5-bromo-3-chlorobenzoate
- Methyl 2-amino-5-bromo-3-fluorobenzoate
Comparison: Methyl 2-amino-5-bromo-3-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and physical properties, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVKANRUGAWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700752 | |
Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-83-4 | |
Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-5-bromo-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-5-bromo-3-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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